Vinyl fluoride

Catalog No.
S560397
CAS No.
75-02-5
M.F
C2H3F
CH2=CHF
C2H3F
M. Wt
46.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl fluoride

CAS Number

75-02-5

Product Name

Vinyl fluoride

IUPAC Name

fluoroethene

Molecular Formula

C2H3F
CH2=CHF
C2H3F

Molecular Weight

46.04 g/mol

InChI

InChI=1S/C2H3F/c1-2-3/h2H,1H2

InChI Key

XUCNUKMRBVNAPB-UHFFFAOYSA-N

SMILES

C=CF

solubility

Insoluble (NIOSH, 2016)
Soluble in ether.
Soluble in ethanol and acetone
Water solubility at 80 °C (g/100 g water): 0.94 (at 3.4 MPa), 1.54 (at 6.9 MPa)
In water, 1.29X10+4 mg/L at 25 °C /Estimated/
Solubility in water: none
Insoluble

Synonyms

fluoroethylene, vinyl fluoride

Canonical SMILES

C=CF

The exact mass of the compound Vinyl fluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)soluble in ether.soluble in ethanol and acetonewater solubility at 80 °c (g/100 g water): 0.94 (at 3.4 mpa), 1.54 (at 6.9 mpa)in water, 1.29x10+4 mg/l at 25 °c /estimated/solubility in water: noneinsoluble. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Vinyl fluoride (VF) is a highly reactive, flammable fluorinated olefin monomer primarily utilized as the fundamental building block for polyvinyl fluoride (PVF) and related specialty copolymers. Characterized by a single carbon-fluorine bond on an ethylene backbone, VF offers a critical balance between the extreme chemical inertness of fully fluorinated monomers and the mechanical processability of non-fluorinated polyolefins. In industrial procurement, VF is selected to impart high ultraviolet (UV) stability, exceptional weatherability, and low permeability to moisture and gases in downstream polymer films. Its relatively low molecular weight and specific reactivity profile require specialized high-pressure polymerization infrastructure, making it a deliberate material choice for high-performance protective coatings and photovoltaic applications where standard hydrocarbon monomers fail to meet longevity requirements [1].

Substituting vinyl fluoride with its closest structural analogs, such as vinylidene fluoride (VDF) or vinyl chloride (VC), fundamentally alters the thermomechanical and chemical profile of the resulting polymer, leading to application failure in precision environments. While VC is significantly cheaper and easier to polymerize, the resulting polyvinyl chloride (PVC) completely lacks the C-F bond necessary for long-term UV resistance, degrading rapidly under solar exposure without heavy, volatile stabilization. Conversely, substituting VF with VDF yields polyvinylidene fluoride (PVDF), which has a higher fluorine density. While PVDF offers superior chemical resistance, it possesses higher crystallinity and a higher specific gravity, which reduces film flexibility and increases material weight per square meter. For applications requiring a highly flexible, weather-resistant, and lightweight protective barrier—such as aerospace laminates or solar module backsheets—VF cannot be substituted by VDF without compromising mechanical toughness and increasing the overall weight of the final assembly [1].

Polymer Density and Fluorine Content Optimization

A primary procurement driver for vinyl fluoride over highly fluorinated alternatives is the mass-to-performance ratio of its resulting homopolymer. VF yields PVF, which contains approximately 41.3 wt% fluorine, resulting in a polymer density of 1.38 g/cm³. In contrast, vinylidene fluoride (VDF) yields PVDF with 59.3 wt% fluorine and a density of 1.78 g/cm³. This allows VF-derived films to provide requisite weatherability while being significantly lighter per unit volume [1].

Evidence DimensionHomopolymer specific gravity and fluorine mass fraction
Target Compound DataVF (PVF): 41.3 wt% F, density 1.38 g/cm³
Comparator Or BaselineVDF (PVDF): 59.3 wt% F, density 1.78 g/cm³
Quantified DifferenceVF provides a 22.4% reduction in material density compared to VDF.
ConditionsStandard ambient conditions for extruded homopolymer films

Lower density translates to higher film yield per kilogram of monomer purchased, reducing weight in aerospace and photovoltaic applications.

Monomer Reactivity and Copolymerization Behavior

The reactivity of VF in free-radical copolymerization is dictated by the electron density of its double bond, which is significantly different from other fluorinated alkenes. According to the Alfrey-Price scheme, VF has an e-value of approximately 1.08, indicating a moderately electron-poor double bond. VDF, with two fluorine atoms, is much more electron-deficient, featuring an e-value of 2.00. This distinct electronic profile means VF requires different comonomer pairing (often favoring more electron-rich comonomers) and specific initiator systems compared to VDF to achieve high-molecular-weight copolymers[1].

Evidence DimensionAlfrey-Price polarity parameter (e-value)
Target Compound DataVF: e = 1.08
Comparator Or BaselineVDF: e = 2.00
Quantified DifferenceVF is 46% less electron-deficient than VDF, fundamentally altering reactivity ratios.
ConditionsFree-radical copolymerization models

Guides the selection of appropriate comonomers and initiators, preventing costly failed synthesis batches during custom fluoropolymer development.

Long-Term UV Transmittance and Weatherability

Vinyl fluoride is uniquely suited for outdoor applications due to the extreme UV stability of the C-F bond integrated into a flexible backbone. When comparing VF-derived films (PVF) to VC-derived films (PVC), PVF retains over 90% of its mechanical tensile strength and optical clarity after 10,000 hours of accelerated UV weathering. Unstabilized PVC degrades rapidly under identical conditions, losing over 50% of its tensile strength and exhibiting severe yellowing due to dehydrochlorination. While VDF (PVDF) also offers excellent UV resistance, VF achieves this at a lower material cost and higher flexibility [1].

Evidence DimensionTensile strength retention post-UV exposure
Target Compound DataVF (PVF): >90% retention after 10,000 hours
Comparator Or BaselineVC (PVC): <50% retention after 10,000 hours
Quantified DifferenceVF-derived polymers offer a >40% absolute improvement in mechanical retention under UV stress compared to non-fluorinated analogs.
ConditionsAccelerated weathering (Xenon arc, 10,000 hours, standard humidity)

Proves VF is an essential precursor for materials requiring multi-decade outdoor lifespans, justifying its higher procurement cost over vinyl chloride.

Photovoltaic (PV) Module Backsheets

Driven by the optimal balance of fluorine content and low material density demonstrated in Section 3, VF is the premier monomer for manufacturing PVF films (e.g., Tedlar). These films serve as the outer protective layer in solar panel backsheets, where they prevent moisture ingress and withstand decades of intense UV radiation without the embrittlement seen in PVC or the excessive weight of PVDF [1].

Aerospace and Architectural Protective Coatings

Because VF provides a highly stable C-F bond while maintaining better flexibility than heavily fluorinated alternatives, it is utilized to synthesize laminates for aircraft interiors and architectural metal coatings. The monomer's specific reactivity allows for the creation of films that resist harsh chemical cleaning agents and environmental weathering while conforming to complex structural geometries [1].

Specialty Fluorinated Copolymer Synthesis

Leveraging its distinct Alfrey-Price e-value (1.08), VF is procured by advanced materials laboratories to synthesize novel fluorinated copolymers. It is specifically chosen when researchers need to introduce moderate fluorination into a polymer backbone without the extreme electron deficiency of VDF, allowing for successful pairing with a wider variety of vinyl comonomers in free-radical polymerization systems [2].

Physical Description

Vinyl fluoride, stabilized appears as a colorless gas with a faint ethereal odor. Shipped as a confined liquid under its vapor pressure. Any leak can either be liquid or vapor. Contact with the liquid can cause frostbite. Easily ignited. Vapors are heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a faint, ethereal odor.
Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas].

XLogP3

1

Boiling Point

-98 °F at 760 mm Hg (USCG, 1999)
-72.0 °C
-72 °C
-98°F

Flash Point

Flammable gas
NA (Gas)

Vapor Density

1.58 (Air= 1)
Relative vapor density (air = 1): 1.6
1.60

Density

0.707 at 32 °F (USCG, 1999)
0.636 (liquid) at 21 °C
0.707 at 32°F
1.60(relative gas density)

LogP

log Kow = 1.19 /Estimated/

Odor

Faint, ethereal odor.

Melting Point

-258 °F (USCG, 1999)
-160.5 °C
-161 °C
-257°F

UNII

2598465ICX

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H341 (56.94%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (56.94%): May cause cancer [Danger Carcinogenicity];
H373 (56.94%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

25.2 atm (NIOSH, 2016)
1.98e+04 mmHg
1.98X10+4 mm Hg at 25 °C /Extrapolated/
25.2 atm

Pictograms

Health Hazard Flammable

Flammable;Compressed Gas;Health Hazard

Other CAS

75-02-5

Associated Chemicals

Fluoride; 16984-48-8

Wikipedia

Vinyl fluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Use Classification

Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

... With mercury catalysts, vinyl fluoride can be produced directly from acetylene and hydrogen fluoride.
... First prepared by reaction of 1,1-difluoro-2-bromoethane with zinc.
The dehydrochlorination of 1-chloro-1-fluoroethane ... and 1-chloro-2-fluoroethane are ... utilized commercially

General Manufacturing Information

Plastic material and resin manufacturing
Ethene, fluoro-: ACTIVE
Inhibitor of polymerization: terpene b 0.2%

Analytic Laboratory Methods

Vinyl fluoride has been determined in workplace air (1-9 mg/cu m) by collection in poly(tetrafluoroethylene) bags and analysis by gas chromatography

Storage Conditions

Fireproof. Separated from strong oxidants. Cool. Store only if stabilized.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 07-20-2023

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